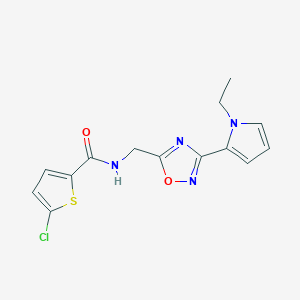
2-Methylbenzaldehyde azine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Methylbenzaldehyde and its derivatives have been studied extensively for their synthesis and chemical properties. For example, Moteki, Rowley, and Flaherty (2016) explored the formation of methylbenzaldehydes, including 2-methylbenzaldehyde, through sequential aldol condensations and dehydrocyclization in ethanol upgrading reactions. This study highlighted the potential for converting bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016). Yusuf and Nasution (2022) investigated the acetalization of 2-methylbenzaldehyde with methanol, providing insights into the reaction mechanism using ab initio methods (Yusuf & Nasution, 2022).
Photophysical and Electrochemical Applications
Research by Sęk et al. (2013) demonstrated the potential use of azines, including those derived from methylbenzaldehydes, in optoelectronics. They compared the structural, thermal, optical, and electrochemical properties of azines with their azomethine analogues, which could have implications for their application in electronic devices (Sęk et al., 2013).
Catalytic Applications
In the field of catalysis, Ding et al. (2020) described a Pd-catalyzed C(sp3)-H biarylation of 2-methylbenzaldehydes, which is significant for pharmaceutical chemistry and materials science. This approach underscores the role of 2-methylbenzaldehyde derivatives in facilitating complex chemical transformations (Ding et al., 2020).
Optoelectronics and Aggregation-Induced Emission
Dineshkumar and Muthusamy (2016) explored the application of 4-hydroxy-3-methoxybenzaldehyde azine in optoelectronics. They focused on the aggregation-induced emission properties of azine and polyazine, which is pivotal for the development of new materials for electronic applications (Dineshkumar & Muthusamy, 2016).
Medicinal and Biological Applications
Although not directly related to 2-methylbenzaldehyde azine, research on related compounds can provide context for potential medicinal applications. For example, a study on 2-hydoxy 4-methylbenzaldehyde from Decalepis arayalpathra by Thangam et al. (2019) demonstrated anticancer properties, suggesting that similar compounds might have biomedical relevance (Thangam et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-(2-methylphenyl)-N-[(E)-(2-methylphenyl)methylideneamino]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b17-11+,18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVDVHCGHMDCSY-JYFOCSDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN=CC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N=C/C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80355-74-4 |
Source


|
| Record name | 2-METHYLBENZALDEHYDE AZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2415356.png)
![(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2415359.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2415362.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
